
2-Amino-3-(2,2-difluorocyclopropyl)propionic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(2,2-difluorocyclopropyl)propionic acid hydrochloride is an amino acid analogue that has garnered significant attention in the scientific community due to its unique chemical and biological properties. This compound is a derivative of proline, where the pyrrolidine ring has been substituted with a cyclopropane ring, and one of the carbon atoms of the cyclopropane ring is substituted with fluorine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2,2-difluorocyclopropyl)propionic acid hydrochloride can be achieved through several synthetic routes, including:
Asymmetric Synthesis: This method uses L-tartaric acid as the chiral auxiliary.
Cyclopropanation of Proline Derivatives: This involves the cyclopropanation of proline derivatives.
Michael Addition of Amines to Difluorocyclopropane-carbaldehyde: This method involves the Michael addition of amines to difluorocyclopropane-carbaldehyde.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale amino acid synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-(2,2-difluorocyclopropyl)propionic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
2-Amino-3-(2,2-difluorocyclopropyl)propionic acid hydrochloride is used as a pharmacological tool in research related to glutamate receptors
Drug Development: It is used in the development of new therapeutic agents.
Neuroscience: It is used to study the function of glutamate receptors in the brain.
Molecular Biology: It is used in the study of protein structure and function.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(2,2-difluorocyclopropyl)propionic acid hydrochloride involves its interaction with glutamate receptors. It acts as an agonist, binding to the receptor and mimicking the action of glutamate, leading to the activation of the receptor and subsequent cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3,3,3-trifluoro-propionic acid ethyl ester hydrochloride: This compound is similar in structure but has different fluorine substitution patterns.
2-Amino-3-(2,2-difluorocyclopropyl)propanoic acid: This compound is similar but lacks the hydrochloride component.
Uniqueness
2-Amino-3-(2,2-difluorocyclopropyl)propionic acid hydrochloride is unique due to its specific substitution pattern and its potent agonist activity at glutamate receptors, making it a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C6H10ClF2NO2 |
|---|---|
Peso molecular |
201.60 g/mol |
Nombre IUPAC |
2-amino-3-(2,2-difluorocyclopropyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C6H9F2NO2.ClH/c7-6(8)2-3(6)1-4(9)5(10)11;/h3-4H,1-2,9H2,(H,10,11);1H |
Clave InChI |
YQKWVLWANBVXFE-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1(F)F)CC(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxy-2,9-dihydro-1h-pyrido[3,4-b]indol-1-one](/img/structure/B13682836.png)
![a-D-Mannopyranoside, phenyl 3-O-[(4-Methoxyphenyl)Methyl]-2-O-(phenylMethyl)-4,6-O-[(R)-phenylMethylene]-1-thio-](/img/structure/B13682837.png)
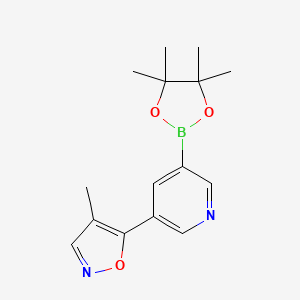
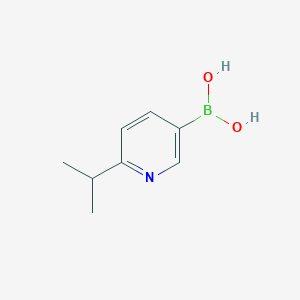
![1-Boc-3-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13682844.png)
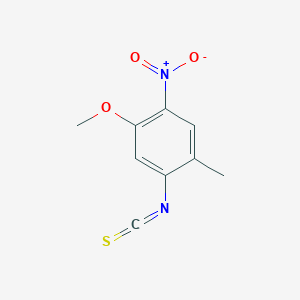


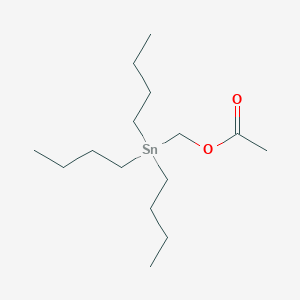
![2-[(2-Methylpropan-2-yl)oxycarbonyl-(1,3-thiazol-4-yl)amino]propanoic acid](/img/structure/B13682878.png)

![3-Amino-N-[[2-(2,2,2-trifluoroethoxy)-3-pyridyl]methyl]pyrazine-2-carboxamide](/img/structure/B13682886.png)
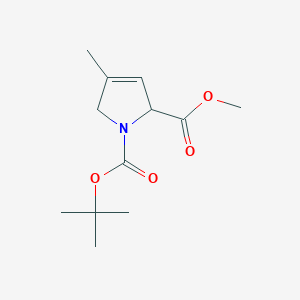
![[5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13682914.png)
